molecular formula C7H12O2 B12282102 (S)-2-Hydroxymethylcyclohexanone

(S)-2-Hydroxymethylcyclohexanone

Cat. No.: B12282102
M. Wt: 128.17 g/mol
InChI Key: SIGZQOSGZJNAKB-LURJTMIESA-N
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Description

(S)-2-Hydroxymethylcyclohexanone is an organic compound with the molecular formula C7H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Hydroxymethylcyclohexanone can be synthesized through several methods. One common approach involves the reduction of (S)-2-Cyclohexenone using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of methanol. The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-2-Cyclohexenone using a palladium catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxymethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-2-Cyclohexenone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can yield (S)-2-Methylcyclohexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (S)-2-Chloromethylcyclohexanone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products:

    Oxidation: (S)-2-Cyclohexenone.

    Reduction: (S)-2-Methylcyclohexanol.

    Substitution: (S)-2-Chloromethylcyclohexanone.

Scientific Research Applications

(S)-2-Hydroxymethylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxymethylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

    ®-2-Hydroxymethylcyclohexanone: The enantiomer of (S)-2-Hydroxymethylcyclohexanone, with similar chemical properties but different biological activity.

    2-Cyclohexenone: A structurally related compound that lacks the hydroxyl group.

    2-Methylcyclohexanol: A reduction product of this compound.

Uniqueness: this compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2S)-2-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C7H12O2/c8-5-6-3-1-2-4-7(6)9/h6,8H,1-5H2/t6-/m0/s1

InChI Key

SIGZQOSGZJNAKB-LURJTMIESA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)CO

Canonical SMILES

C1CCC(=O)C(C1)CO

Origin of Product

United States

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